2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine
Brand Name: Vulcanchem
CAS No.: 62625-63-2
VCID: VC19446612
InChI: InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-16-18-17-15(12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES:
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine

CAS No.: 62625-63-2

Cat. No.: VC19446612

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine - 62625-63-2

Specification

CAS No. 62625-63-2
Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine
Standard InChI InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-16-18-17-15(12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key WTRXKHMUNBRQMM-UHFFFAOYSA-N
Canonical SMILES C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine consists of a thiadiazine ring (a six-membered heterocycle with two nitrogen atoms and one sulfur atom) substituted at positions 2 and 5 with benzyl and phenyl groups, respectively . The benzyl group (C₆H₅CH₂) and phenyl group (C₆H₅) contribute to the compound’s aromaticity and influence its electronic distribution, as evidenced by its LogP value of 4.39, indicating high lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₈N₂S
Molecular Weight342.457 g/mol
Exact Mass342.119 Da
Topological Polar Surface Area (TPSA)50.02 Ų
LogP4.39

Synthetic Methodologies

Condensation Reactions

A primary synthesis route involves the condensation of thiocarbohydrazide with benzil (1,2-diphenylethanedione) and substituted phenacyl bromides under reflux in ethanol . This method, reported by Bulka and Pfeiffer in 1976, yields 2-benzyl-5,6-diphenyl-6H-1,3,4-thiadiazine through cyclization and subsequent aromatic substitution . The reaction mechanism proceeds via nucleophilic attack of the thiocarbohydrazide’s sulfur atom on the carbonyl carbon of benzil, followed by dehydration and ring closure.

Table 2: Representative Synthesis Conditions

ReagentsConditionsYield
Thiocarbohydrazide, Benzil, Phenacyl BromideReflux in ethanol, 12 h~60–70%

Alternative Routes

Other methods include:

  • Oxidative Cyclization: Ferric chloride-mediated cyclization of benzalthiosemicarbazones, yielding 2-amino-5-phenyl-1,3,4-thiadiazole derivatives .

  • Phosphorus Pentasulfide Reactions: Conversion of N,N’-diacylhydrazines to 2,5-disubstituted thiadiazoles, though this route is less efficient for bulky aromatic groups .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiadiazine derivatives demonstrate broad-spectrum antimicrobial activity. A 2020 study found that 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine inhibited Staphylococcus aureus growth with an MIC of 8 µg/mL, comparable to ciprofloxacin . The benzyl and phenyl substituents in 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine may enhance membrane interaction, though empirical validation is needed.

Anticancer Prospects

Preliminary molecular docking studies suggest that thiadiazine derivatives inhibit tubulin polymerization by binding to the colchicine site (binding affinity: −9.2 kcal/mol) . This mechanism disrupts microtubule dynamics, inducing apoptosis in cancer cells.

Applications in Material Science

Ligand Design in Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazine ring enable coordination with transition metals. For instance, palladium(II) complexes of 1,3,4-thiadiazoles exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 85–92%) .

Organic Electronics

The extended π-system of the benzyl and phenyl groups facilitates charge transport, making thiadiazines candidates for organic semiconductors. Thiadiazine-based polymers have achieved hole mobilities of 0.12 cm²/V·s in field-effect transistors .

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